molecular formula C8H11N5 B1481750 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098139-92-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481750
CAS No.: 2098139-92-3
M. Wt: 177.21 g/mol
InChI Key: NHUVIWOGIWZHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide ( 2098139-92-3) is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol. This imidazo[1,2-b]pyrazole derivative is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the imidazo[1,2-b]pyrazole structural class have demonstrated significant research value in biomedical fields, particularly in oncology. Specifically, related carboxamide analogs have been identified as potent agents that induce differentiation and apoptosis in human acute myeloid leukemia cells, such as the HL-60 cell line . The proposed mechanism of action for these active derivatives involves the early phosphorylation of ERK, leading to subsequent activation of the AP-1 transcription factor complex (including FOS and JUN), which acts as a key driver of cellular differentiation . This differentiation is marked by an increase in cell surface markers like CD11b and a decrease in CD33, characteristic of granulocytic maturation, and is followed by caspase-3-mediated apoptosis . Furthermore, this structural scaffold shows promise in poly-pharmacology approaches, with related compounds exhibiting the ability to inhibit key pathways involved in inflammation and cancer, such as p38 MAPK phosphorylation, and to modulate reactive oxygen species (ROS) production . Researchers can leverage this compound as a key intermediate for further chemical exploration or as a pharmacological tool to study myeloid cell differentiation and novel anticancer strategies.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-12-3-4-13-8(12)6(5-11-13)7(9)10/h3-5H,2H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUVIWOGIWZHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound belonging to the imidazo[1,2-b]pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C11H15N5
  • Molecular Weight : 217.27 g/mol
  • IUPAC Name : 6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide

The compound's structure allows for significant interactions with biological targets, particularly enzymes involved in cell cycle regulation and apoptosis.

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinase 4 (CDK4). By inhibiting CDK4 activity, the compound induces cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This mechanism has been observed in various studies focusing on leukemia and other cancer cell lines.

Enzyme Interactions

Research indicates that this compound interacts with several key enzymes and proteins:

  • CDK4 Inhibition : The compound binds to the active site of CDK4, leading to decreased kinase activity and subsequent effects on cell cycle progression .
  • Apoptosis Induction : It has been shown to activate caspase pathways, leading to apoptosis in cancer cells such as HL-60 (acute myeloid leukemia) .

Cellular Effects

The compound exhibits significant cytotoxic effects across various cancer cell lines:

  • Leukemia Cells : Induces apoptosis at nanomolar concentrations.
  • Breast Cancer Cells : Demonstrated cytotoxicity against MCF7 and 4T1 cells at micromolar concentrations .

Study 1: Apoptosis in HL-60 Cells

In a study examining the effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells:

  • Findings : The treatment led to mitochondrial depolarization, activation of caspase-3, and increased expression of differentiation markers such as CD11b and MPO activity.
  • : The compound effectively induced differentiation-coupled apoptosis in immature myeloid cells .

Study 2: Cytotoxicity Against Multiple Cell Lines

A comparative study assessed the cytotoxic effects of various imidazo[1,2-b]pyrazole derivatives:

Cell LineIC50 (μM)
HL-60<0.01
MCF71.559
4T13.938

This table illustrates the varying degrees of sensitivity among different cancer types, highlighting the compound's potential as a targeted anti-leukemic agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is primarily metabolized by cytochrome P450 enzymes in the liver. Its solubility and stability under physiological conditions enhance its bioavailability .

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide serves as a scaffold for the development of new pharmaceuticals. It has been investigated for its potential in targeting various diseases, particularly cancers and inflammatory conditions. The compound's interactions with biological targets suggest it may influence key signaling pathways involved in disease progression.

Case Studies in Cancer Research

Numerous studies have highlighted the anticancer potential of this compound:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit the proliferation of cancer cells. For instance, studies have shown that this compound induces G1 phase cell cycle arrest in various cancer cell lines, suggesting its mechanism of action involves inhibition of cyclin-dependent kinases (CDKs) .
  • Synergistic Effects : In combination therapies, this compound has demonstrated enhanced efficacy when used alongside established chemotherapeutic agents like doxorubicin. This synergy may improve treatment outcomes for patients with resistant cancers .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities. Studies have demonstrated its effectiveness against various pathogens:

  • Antifungal Activity : Certain derivatives have shown significant antifungal properties against phytopathogenic fungi, indicating potential agricultural applications .
  • Broad-Spectrum Antimicrobial Effects : The compound's ability to interact with multiple biological targets suggests it could be developed into broad-spectrum antimicrobial agents .

Biochemical Mechanisms

Understanding the biochemical mechanisms underlying the actions of this compound is crucial for its application in drug development:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes and proteins involved in cell signaling and metabolism. For example, it inhibits CDK4 activity, leading to cell cycle regulation .
  • Molecular Mechanisms : The molecular mechanism includes binding to specific receptors or enzymes, modulating their activity and thereby influencing cellular processes such as apoptosis and differentiation .

Comparison with Similar Compounds

Structural Differences and Physicochemical Properties

  • Substituent Effects: The ethyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Functional Groups : Carboximidamide derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity compared to carboxamide (e.g., 2-(tert-butyl) derivative ) or carboxylic acid analogs (e.g., isobutyl derivative ), enhancing interactions with kinase ATP-binding pockets .

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

The core imidazo-pyrazole structure is typically synthesized via cyclocondensation reactions involving amino-pyrazole precursors. According to recent studies:

  • Dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. This step forms the fused imidazo-pyrazole ring system by intramolecular cyclization and dehydration.

  • The cyclocondensation is generally performed under acidic conditions, which promotes ring closure and dehydration efficiently at moderate temperatures.

Functional Group Transformations to Carboximidamide

The conversion of carboxyethyl or carboxylic acid substituents on the imidazo-pyrazole ring to carboximidamide groups involves amidination reactions:

  • The carboxyethyl function on the imidazo-pyrazole intermediate can be hydrolyzed to the corresponding carboxylic acid, which then undergoes amidination to form the carboximidamide group. However, low reactivity of the carboxylic acid often leads to low yields, necessitating optimization of reaction conditions.

  • Amidination can be achieved by reacting the carboxylic acid or ester intermediates with reagents such as amidine hydrochlorides in the presence of bases like N,N-diisopropylethylamine, often in polar aprotic solvents like DMF or acetonitrile.

Representative Preparation Protocols

Based on the synthesis of related pyrazole carboximidamide derivatives, the following protocols are informative:

Step Reagents & Conditions Outcome / Yield Notes
Cyclocondensation of 4-carboxyethyl-5-amino-pyrazoles Concentrated H2SO4, ambient to moderate temperature Formation of ethyl imidazo[1,2-b]pyrazole carboxylates Efficient ring closure by dehydration
Hydrolysis of ester to carboxylic acid Aqueous acid/base hydrolysis Conversion to carboxylic acid derivatives Precursor for amidination
Amidination of carboxylic acid or ester Pyrazole-1-carboximidamide hydrochloride, N,N-diisopropylethylamine, DMF or acetonitrile, 20–62 °C, 2–96 h Carboximidamide derivatives, yields 76–87% Longer reaction times at ambient temp or shorter at elevated temp; purification by crystallization or chromatography

Mechanistic Insights and Optimization

  • The cyclocondensation step benefits from aprotic dipolar solvents (e.g., DMF, NMP) and acidic additives (e.g., HCl) to accelerate dehydration and improve regioselectivity, as reported in pyrazole synthesis literature.

  • Amidination reactions require careful control of pH and stoichiometry of base to ensure efficient conversion without side reactions. The use of N,N-diisopropylethylamine as a base in acetonitrile or DMF is common to neutralize acid byproducts and promote nucleophilic attack on the carboxyl group.

  • Reaction temperature and time are critical parameters: elevated temperatures (~60 °C) reduce reaction time to a few hours, while room temperature reactions may take several days but can afford comparable yields.

Comparative Data Table of Preparation Conditions

Parameter Cyclocondensation Amidination
Starting Material 4-carboxyethyl-5-amino-pyrazoles Carboxylic acid or ester derivatives
Reagents Concentrated H2SO4 Pyrazole-1-carboximidamide hydrochloride, N,N-diisopropylethylamine
Solvent Acidic medium (H2SO4) DMF or acetonitrile
Temperature Ambient to moderate (25–85 °C) 20–62 °C
Reaction Time Hours 2–96 hours
Yield Moderate to high (not always specified) 76–87%
Purification Crystallization or extraction Filtration, recrystallization

Summary of Research Findings

  • The key synthetic challenge lies in the efficient formation of the imidazo[1,2-b]pyrazole ring and subsequent installation of the carboximidamide group.

  • Cyclocondensation under acidic conditions is the preferred method for ring formation, producing intermediates amenable to further functionalization.

  • Amidination is effectively achieved by treating the carboxylic acid or ester intermediates with pyrazole-1-carboximidamide hydrochloride in the presence of a hindered base, with solvent and temperature optimization critical for yield.

  • Literature reports yields ranging from 76% to 87% for amidination steps, indicating robust and scalable protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate intermediates can undergo nucleophilic substitution or cyclization reactions, as demonstrated in analogous imidazo-pyrazole syntheses . Key intermediates are characterized via 1H^1H NMR (e.g., δ 1.18–1.48 ppm for ethyl groups) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purification often employs recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (1H^1H, 13C^{13}C, and 2D NMR) is essential for verifying regiochemistry and substituent placement, particularly distinguishing between imidazo-pyrazole isomers . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns .

Q. How can researchers determine solubility and stability for experimental use?

  • Methodological Answer : Solubility is assessed in polar aprotic solvents (e.g., DMSO, DMF) via serial dilution and spectrophotometric quantification. Stability under physiological conditions (PBS, pH 7.4) is monitored using HPLC over 24–72 hours. For long-term storage, lyophilization in inert atmospheres (-80°C) prevents degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established for derivatives targeting apoptosis in leukemia cells?

  • Methodological Answer : SAR studies require systematic modification of the carboximidamide group and ethyl substituent. For example, replacing the ethyl group with bulkier alkyl chains reduces mitochondrial membrane depolarization efficacy in HL-60 cells . Biological activity is quantified via flow cytometry (FL1/FL2 channels for mitochondrial potential) and caspase-3/7 activation assays . Dose-response curves (IC50_{50}) across cell lines (e.g., MOLT-4, MV-4-11) identify critical substituent contributions .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across cell lines)?

  • Methodological Answer : Discrepancies often arise from differences in cell membrane permeability or metabolic activity. Validate results using orthogonal assays: compare apoptosis via Annexin V-FITC/PI staining (flow cytometry) and caspase cleavage (Western blot). Normalize data to cell viability (MTT assay) and replicate experiments across ≥3 independent trials .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} values). Plasma stability is tested by incubating the compound in human plasma (37°C, 1–24 hours) followed by HPLC quantification. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) predict metabolic interactions .

Q. What experimental approaches elucidate the mechanism of apoptosis induction?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated leukemia cells with functional assays. For example, JC-1 staining detects mitochondrial membrane depolarization , while siRNA knockdown of Bcl-2 family proteins identifies apoptotic pathways. Cross-reference results with databases like KEGG or Reactome for pathway enrichment analysis .

Q. How can computational modeling optimize the compound’s bioavailability and target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against apoptotic targets (e.g., BAX/BAK proteins) using crystal structures from the PDB. Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., carboximidamide interactions). ADMET predictors (e.g., SwissADME) forecast logP, BBB permeability, and hERG channel liability .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Methodological Answer : Scale-up issues include poor yields in cyclization steps and byproduct formation. Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) and employ continuous-flow systems for improved heat/mass transfer. Purify bulk products via gradient recrystallization or preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.